N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
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Description
“N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It seems to share some structural similarities with compounds like Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide , which are known for their analgesic properties .
Synthesis Analysis
While specific synthesis methods for “N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide” were not found, related compounds such as Phenacetin and N-(4-Ethoxyphenyl)-3-hydroxybutanamide have been synthesized through various methods . For instance, Phenacetin can be synthesized via the Williamson ether synthesis .
Scientific Research Applications
- Phenacetin Derivative : N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a derivative of phenacetin . Phenacetin was once used as an antipyretic and analgesic but has declined in use due to liver-related adverse effects . Researchers explore modifications of this compound to improve its safety profile and efficacy.
- Semi-Synthesis of Taxol and Taxotere : N-(4-ethoxyphenyl)-2-azetidinone derivatives play a central role in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . Investigating their potential as cytotoxic agents or synergistic components in cancer therapies is essential.
- Amide-NH Protection : The compound’s N-(4-ethoxyphenyl) group can be selectively removed using ceric ammonium nitrate . Researchers study its use as a protective group for amide-NH in synthetic pathways, especially in β-lactam antibiotics.
- Schiff Base Ligands : Incorporating metals into Schiff base ligands coordinated via bonding enhances biological activities . Researchers explore metal complexes of N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide for potential therapeutic applications.
- Staudinger Reaction : The compound is synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Researchers optimize reaction conditions to achieve high yields of N-(4-ethoxyphenyl)-2-azetidinones.
- Oxidative Cleavage Mechanism : Investigating the oxidative removal of the p-ethoxyphenyl group sheds light on the underlying mechanism . Understanding this process contributes to broader knowledge in chemical biology.
Medicinal Chemistry and Drug Development
Anticancer Research
Protective Group Chemistry
Metal Complexes and Chelation Effects
Organic Synthesis and Reaction Optimization
Chemical Biology and Mechanism Studies
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)14-9-10-15(20-2)16(11-14)21-3/h5-11,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFBGPLHYVMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide |
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